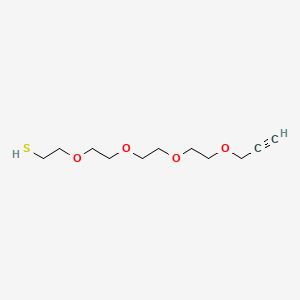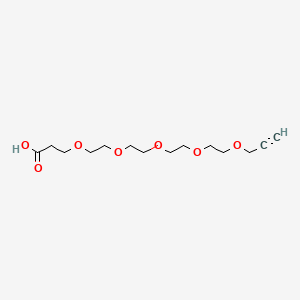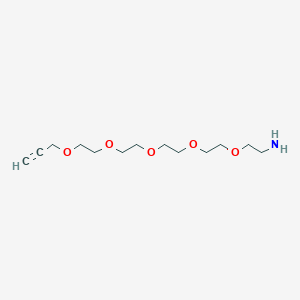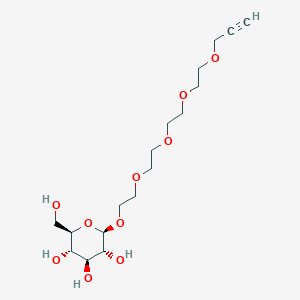
Pseudopterosin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudopterosin E has an effect against Mycobacterium tuberculosis and other pathogens.
Applications De Recherche Scientifique
Inhibition of Cytokine Release in Cancer Cells
Pseudopterosins, including Pseudopterosin E, have been found to block cytokine release in cancer cells, particularly in triple-negative breast cancer and monocytic leukemia cells. They achieve this by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6, TNFα, and MCP-1. This effect is hypothesized to occur through the activation of the glucocorticoid receptor in cancer cells (Sperlich, Kerr, & Teusch, 2017).
Anti-inflammatory and Analgesic Properties
This compound demonstrates significant anti-inflammatory and analgesic properties. It effectively reduces mouse ear edema and exhibits in vivo analgesic activity. Interestingly, it does not inhibit certain enzymes like phospholipase A2 or cyclooxygenase directly but may mediate its effects by inhibiting eicosanoid release from inflammatory cells (Mayer, Jacobson, Fenical, Jacobs, & Glaser, 1998).
Potential in Triple-Negative Breast Cancer Therapy
This compound shows promise in inhibiting the proliferation and invasion of triple-negative breast cancer cells. This is achieved by agonizing the glucocorticoid receptor alpha (GRα), which is crucial for its antiproliferative and anti-invasion effects in cancer cells (Sperlich & Teusch, 2018).
Neuromodulatory Properties
Pseudopterosins, including this compound, exhibit neuromodulatory properties. They have been shown to protect synaptic function during oxidative stress, suggesting potential as neuromodulatory agents. This is particularly evident in studies using the fruit fly, Drosophila melanogaster, where Pseudopterosin A mitigated the loss of neurotransmission caused by oxidative stress (Caplan, Zheng, Dawson-Scully, White, & West, 2016).
Enhancement of Wound Healing
This compound appears to enhance wound healing through a mechanism mediated by adenosine receptors. It inhibits inflammation and accelerates wound healing in several animal models, showing activity in promoting wound healing in human tissue transplants. The adenosine A2A and A3 receptors are proposed to be involved in this process (Moya & Jacobs, 2008).
Development of Synthetic Analogues
Research into the synthesis of pseudopterosins, including this compound, has led to the creation of simplified analogs. These efforts aim to identify the minimal pharmacophore for the pseudopterosins and their analogs, contributing to our understanding of their structural and functional relationships (Tanis, Moya, Jacobs, & Little, 2008).
Biosynthesis and Pharmacodynamics
Studies on the biosynthesis of pseudopterosins in the sea whip Pseudopterogorgia elisabethae have contributed to a deeper understanding of their production and potential pharmacodynamics. This includes the isolation and evaluation of novel diterpenes possibly involved in pseudopterosin biosynthesis (Kohl & Kerr, 2003).
Propriétés
Numéro CAS |
121011-80-1 |
|---|---|
Formule moléculaire |
C26H38O6 |
Poids moléculaire |
446.58 |
Nom IUPAC |
alpha-L-Galactopyranoside, (1S,3R,7S,9aR)-2,3,7,8,9,9a-hexahydro-6-hydroxy-1,4,7-trimethyl-3-(2-methyl-1-propen-1-yl)-1H-phenalen-5-yl 6-deoxy- |
InChI |
InChI=1S/C26H38O6/c1-11(2)9-16-10-13(4)17-8-7-12(3)18-20(17)19(16)14(5)25(22(18)28)32-26-24(30)23(29)21(27)15(6)31-26/h9,12-13,15-17,21,23-24,26-30H,7-8,10H2,1-6H3/t12-,13-,15-,16-,17+,21+,23+,24-,26-/m0/s1 |
Clé InChI |
LIAAPIYLHKRUNZ-BRPLUSLASA-N |
SMILES |
O[C@@H]([C@@H]([C@@H]([C@H](C)O1)O)O)[C@@H]1OC2=C(C)C3=C4[C@]([C@@H](C)C[C@@H]3/C=C(C)\C)([H])CC[C@H](C)C4=C2O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pseudopterosin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















